1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine-containing enone derivative characterized by a hydroxymethyl substituent at the 2-position of the pyrrolidine ring and a conjugated α,β-unsaturated ketone (propenone) group.
Properties
CAS No. |
1249680-18-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h2,7,10H,1,3-6H2 |
InChI Key |
CSEVAIDYVYTYEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC1CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product . These methods ensure a consistent supply of high-purity 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one for various applications.
Chemical Reactions Analysis
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidines .
Scientific Research Applications
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . In cancer research, it is thought to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21
- Key Differences: Replaces the propenone group with a saturated propan-1-one moiety.
- Properties: Reduced electrophilicity due to lack of α,β-unsaturation. Higher logP (0.32) compared to propenone derivatives, suggesting increased lipophilicity .
1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one
- Molecular Formula : C₁₅H₁₉N₅O
- Molecular Weight : 285.34
- Key Differences : Incorporates a piperidine ring with stereochemical complexity and a fused pyrimidine group.
- Properties: Enhanced hydrogen-bonding capacity (PSA = 40.54 Ų) due to the amino-pyrimidine substituent, likely improving solubility and target specificity .
Positional Isomers of Hydroxymethyl Substituents
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Key Differences : Hydroxymethyl group at the 3-position of pyrrolidine instead of the 2-position.
- Implications : Altered stereoelectronic effects may influence intermolecular interactions (e.g., crystal packing or protein binding) .
Aryl-Substituted Enones with Pyrrolidine Moieties
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Key Differences : Features a diazenyl-linked aryl group and a methoxyphenyl substituent.
- Properties: Extended π-conjugation enhances UV absorption, making it suitable for optical applications.
(2E)-1-Phenyl-2-[1-(2-Phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone
- Key Differences: Enaminone structure with a phenyl-substituted propenone and a pyrrolidin-2-ylidene group.
- Reactivity: The enaminone system participates in cyclization reactions, useful in alkaloid synthesis .
Pharmacologically Active Pyrrolidine Derivatives
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
- Molecular Formula: C₁₅H₁₉NO
- Key Differences: Substituted pentanone chain instead of propenone.
- LogP = 2.5 (higher lipophilicity than hydroxymethyl derivatives) .
Comparative Data Table
Biological Activity
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, also known by its CAS number 1248611-91-7, is a compound with notable structural features that include a pyrrolidine ring and an α,β-unsaturated carbonyl moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial applications.
Structural Information
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- SMILES : C=CC(=O)N1CCCC1CO
- InChIKey : CSEVAIDYVYTYEU-UHFFFAOYSA-N
Biological Activity
Research indicates that compounds containing pyrrolidine structures often exhibit significant biological activities, including antibacterial and antifungal properties. The biological activity of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be inferred from studies on similar derivatives.
Antimicrobial Activity
A study investigating various pyrrolidine derivatives found that certain compounds demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions showed minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
The presence of hydroxymethyl and other functional groups in the structure can enhance the compound's interaction with bacterial cell membranes, potentially leading to increased permeability and efficacy against microbial strains.
Case Studies
- Pyrrolidine Derivatives : A study highlighted that certain pyrrolidine derivatives exhibited a range of antimicrobial activities, with some achieving complete bacterial death within hours of exposure . This suggests that similar compounds, including 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, may possess comparable bioactivities.
- Mechanism of Action : The mechanism by which pyrrolidine compounds exert their effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Comparative Analysis : In comparative studies, the introduction of electron-withdrawing or electron-donating groups on the pyrrolidine ring significantly influenced the antimicrobial potency of derivatives. This observation underscores the importance of molecular modifications in enhancing biological activity .
Research Findings
Recent findings have emphasized the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives:
- Hydroxyl Substitutions : The introduction of hydroxyl groups has been shown to improve antimicrobial efficacy significantly.
- SAR Studies : Structure–activity relationship (SAR) studies indicate that specific substitutions at certain positions on the pyrrolidine ring correlate with increased antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
